Biochemical GLS1 Inhibition Potency: 920513-54-8 vs. BPTES (Prototypical Glutaminase Inhibitor)
In a recombinant human GLS1 biochemical assay, 920513-54-8 inhibited enzymatic activity with an IC50 of 3.07 µM [1], whereas the canonical allosteric inhibitor BPTES (US8604016, Compound 1) achieved an IC50 of 0.10 µM under comparable recombinant GAC assay conditions [2]. The 30.7-fold potency differential confirms that 920513-54-8 is not a high-potency inhibitor; rather, its value lies in its structurally distinct scaffold, which enables SAR exploration orthogonal to the bis-thiadiazole chemotype [1][2].
| Evidence Dimension | GLS1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,070 nM (3.07 µM) |
| Comparator Or Baseline | BPTES (US8604016, Compound 1): IC50 = 100 nM (0.10 µM) |
| Quantified Difference | 30.7-fold lower potency for 920513-54-8 |
| Conditions | Recombinant His-tagged human GLS1 biochemical assay vs. recombinant human GAC biochemical assay |
Why This Matters
This quantitative gap defines 920513-54-8 as a control/probe compound for contextualizing potency gains achieved by scaffold hopping when screening novel GLS1 inhibitors.
- [1] BindingDB BDBM50150067 (CHEMBL3771225): IC50 = 3.07E+3 nM for recombinant His-tagged human GLS1. View Source
- [2] BindingDB BDBM50400050: BPTES (US8604016 Compound 1), IC50 = 100 nM for recombinant human GAC. View Source
